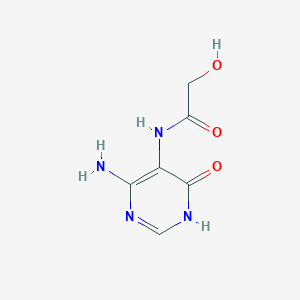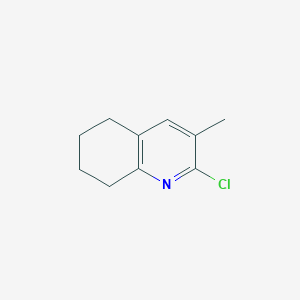
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline: is a heterocyclic compound with the molecular formula C10H12ClN It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with 2-chloroaniline in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with an acid catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloro group in 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline can undergo nucleophilic substitution reactions. Common reagents for these reactions include or .
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives. Oxidizing agents such as or are typically used.
Reduction Reactions: The reduction of the compound can lead to the formation of tetrahydroquinoline derivatives. Reducing agents like or are commonly employed.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline and its oxidized derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the nitrogen atom can act as a nucleophile in various reactions. The compound can also interact with biological receptors, potentially affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-methyl-5,6,7,8-tetrahydroquinoline
- 2-Methyl-5,6,7,8-tetrahydroquinoline
- 5,6,7,8-Tetrahydroquinoline
Uniqueness
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of the chloro group, which imparts distinct chemical reactivity compared to its analogs The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis
Eigenschaften
Molekularformel |
C10H12ClN |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
2-chloro-3-methyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H12ClN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h6H,2-5H2,1H3 |
InChI-Schlüssel |
YEPZNCYOYNBAQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCCC2)N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


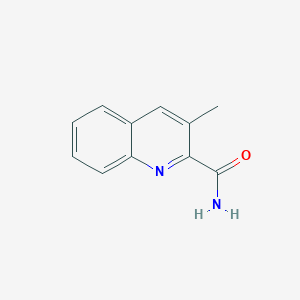
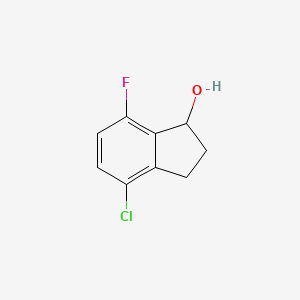
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)

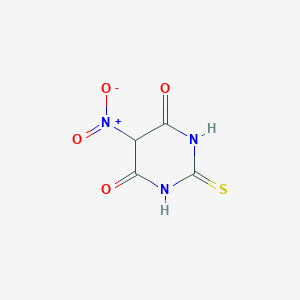


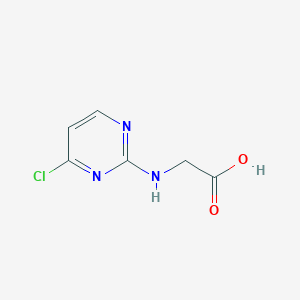


![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
